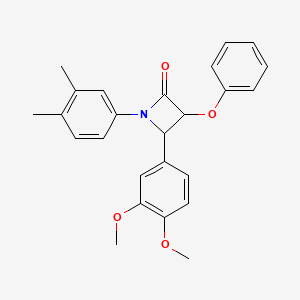
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone, also known as DPA-714, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of azetidinones, which are known for their diverse biological activities. DPA-714 has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone binds to TSPO with high affinity, leading to the modulation of various cellular processes, including calcium homeostasis, mitochondrial function, and apoptosis. TSPO is known to be involved in the regulation of the immune response, and its activation has been shown to promote the production of anti-inflammatory cytokines. 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing the inflammatory response.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anti-cancer drugs. 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has also been found to protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has several advantages for use in lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its stability in vivo. However, its use is limited by its low solubility in water and its high cost, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone, including the development of new TSPO ligands with improved pharmacological properties, the investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action. Additionally, the use of 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone as a PET radioligand for the diagnosis and monitoring of neuroinflammatory diseases is an area of active research.
Synthesemethoden
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethylbenzylamine to produce the intermediate compound. The intermediate is then subjected to a series of reactions, including cyclization and phenoxylation, to yield 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone. The synthesis of 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has been optimized to achieve high yields and purity, making it suitable for use in various research applications.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes. TSPO is known to play a crucial role in the regulation of neuroinflammation and has been implicated in the pathogenesis of various neurological disorders. 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxy-2-azetidinone has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in vivo, making it a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-phenoxyazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-16-10-12-19(14-17(16)2)26-23(18-11-13-21(28-3)22(15-18)29-4)24(25(26)27)30-20-8-6-5-7-9-20/h5-15,23-24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYHURCCOGWEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)
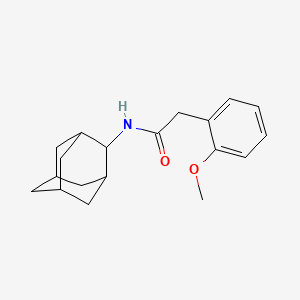
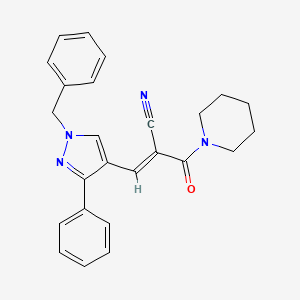
![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5379863.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)
![3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)
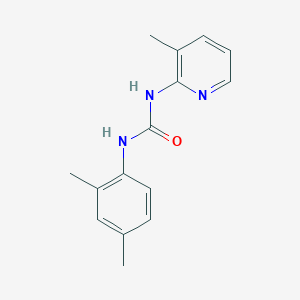
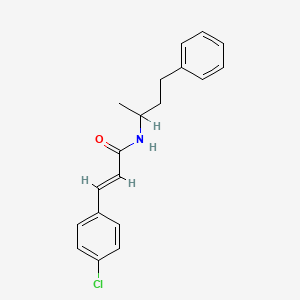
![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)